molecular formula C23H33N7O11 B12578655 L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine CAS No. 591748-85-5

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine

Katalognummer: B12578655
CAS-Nummer: 591748-85-5
Molekulargewicht: 583.5 g/mol
InChI-Schlüssel: GUBRSAREAUMFFL-QXKUPLGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine is a peptide composed of five amino acids: asparagine, serine, and tyrosine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-asparagine, is activated using a coupling reagent (e.g., HBTU, DIC) and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-serine and L-asparagine until the desired sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent (e.g., TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

    Oxidation: Dityrosine, oxidized serine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in targeting specific molecular pathways involved in diseases.

    Industrial Processes: Utilized in the development of biosensors and biocatalysts.

Wirkmechanismus

The mechanism of action of L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s unique sequence allows it to bind to these targets with high specificity, modulating their activity. For example, it may inhibit or activate enzymatic reactions, depending on the context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Asparaginyl-L-seryl-L-threonine: Another peptide with a similar sequence but different amino acid composition.

    L-Seryl-L-α-aspartyl-L-lysyl-L-proline: A peptide with a different sequence but similar functional groups.

Uniqueness

L-Asparaginyl-L-seryl-L-seryl-L-asparaginyl-L-tyrosine is unique due to its specific sequence, which imparts distinct biochemical properties. Its ability to interact with particular molecular targets sets it apart from other peptides with similar structures.

Eigenschaften

CAS-Nummer

591748-85-5

Molekularformel

C23H33N7O11

Molekulargewicht

583.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H33N7O11/c24-12(6-17(25)34)19(36)29-15(8-31)22(39)30-16(9-32)21(38)27-13(7-18(26)35)20(37)28-14(23(40)41)5-10-1-3-11(33)4-2-10/h1-4,12-16,31-33H,5-9,24H2,(H2,25,34)(H2,26,35)(H,27,38)(H,28,37)(H,29,36)(H,30,39)(H,40,41)/t12-,13-,14-,15-,16-/m0/s1

InChI-Schlüssel

GUBRSAREAUMFFL-QXKUPLGCSA-N

Isomerische SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)O

Kanonische SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.